molecular formula C10H11BrO3 B1463551 Ethyl 4-bromo-3-methoxybenzoate CAS No. 933585-42-3

Ethyl 4-bromo-3-methoxybenzoate

Cat. No.: B1463551
CAS No.: 933585-42-3
M. Wt: 259.1 g/mol
InChI Key: SPZBNOLKHLTDCR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the meta position is replaced by a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Ethyl 4-bromo-3-methoxybenzoate has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and methoxy groups can interact with specific amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Ethyl 4-bromo-3-methoxybenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

IUPAC Name

ethyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZBNOLKHLTDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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